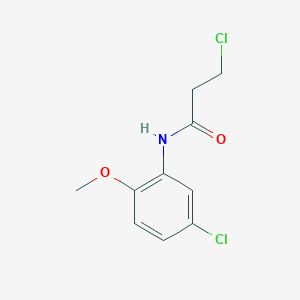

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHGFUVWTWXSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364893 | |

| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346726-62-3 | |

| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, analytical methodologies, and potential biological significance of the compound 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established principles of organic chemistry, data from closely related analogs, and predictive models to offer a robust scientific resource. The content is structured to deliver both theoretical understanding and practical insights for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Structure

This compound is a halogenated N-aryl amide. Its core structure consists of a propanamide backbone with a chlorine substituent at the third position. The amide nitrogen is linked to a dichlorinated methoxy-substituted phenyl ring.

Systematic Name: this compound

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 346726-62-3 | [1] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 248.11 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | Inferred |

| InChI Key | Inferred from structure | Inferred |

Structural Elucidation:

The chemical structure dictates the molecule's reactivity and potential biological interactions. The presence of two chlorine atoms and a methoxy group on the aromatic ring, along with the chloro-substituted aliphatic chain, creates a molecule with distinct electronic and steric properties.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Inferred)

Due to the absence of specific experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Melting Point | 120-140 °C | Based on similar chlorinated N-aryl amides. |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The presence of polar groups (amide, ether) and non-polar regions (chlorinated rings) dictates solubility. |

| LogP | ~3.5 | Estimated based on structure, indicating moderate lipophilicity. |

| pKa | Amide N-H: ~16-18 | Typical pKa for a secondary amide proton. |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Acylation of 5-chloro-2-methoxyaniline

The most direct and industrially scalable approach involves the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, and adapted for the target molecule.

Materials:

-

5-chloro-2-methoxyaniline

-

3-chloropropanoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride.

-

Base (Triethylamine): Triethylamine acts as a scavenger for the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline.

-

Aqueous Workup: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

-

Purification Method: Recrystallization is a cost-effective method for purifying solid compounds on a larger scale, while column chromatography offers higher resolution for smaller-scale purification or for removing closely related impurities.

Analytical Methodologies and Quality Control

Ensuring the purity and identity of the synthesized compound is critical for its use in further research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization and quality control.

Table 3: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations (Hypothetical) |

| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the 6.8-7.5 ppm range, a singlet for the methoxy group around 3.9 ppm, triplets for the two methylene groups of the propanamide chain, and a broad singlet for the amide N-H proton. |

| ¹³C NMR | Confirmation of the carbon framework. | A carbonyl carbon signal around 170 ppm, aromatic carbon signals in the 110-155 ppm range, and aliphatic carbon signals. |

| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Cl stretching. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (248.11 g/mol ) with a characteristic isotopic pattern for two chlorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for the determination of purity by area percentage. |

| Elemental Analysis | Confirmation of elemental composition. | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |

Quality Control Workflow:

Caption: A comprehensive quality control workflow.

Biological Significance and Toxicological Profile (Inferred)

The biological activity of this compound has not been explicitly reported. However, the N-aryl amide scaffold is present in numerous biologically active compounds, including pharmaceuticals and agrochemicals.

Potential Biological Activities:

-

Antimicrobial/Antifungal: Many halogenated anilides exhibit antimicrobial and antifungal properties. The presence of chlorine atoms can enhance lipophilicity, potentially aiding in cell membrane penetration.

-

Enzyme Inhibition: The amide linkage and the substituted aromatic ring could interact with the active sites of various enzymes.

-

Intermediate for Drug Synthesis: This compound may serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The chloro-substituent on the propanamide chain is a reactive handle for further chemical modifications.

Toxicological Considerations:

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions.

-

General Toxicity: Chlorinated aromatic compounds can exhibit varying degrees of toxicity, potentially affecting the liver and kidneys.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

-

Handling Precautions: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

A comprehensive toxicological assessment would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, a robust synthesis strategy, and essential analytical methods for its characterization. While further experimental validation is necessary to confirm the predicted properties and explore its biological activities, this document serves as a foundational resource for researchers and developers working with this and related compounds. The self-validating nature of the proposed synthesis and quality control workflows ensures that any future work on this molecule can be built upon a solid and reliable scientific basis.

References

An Investigative Guide to Elucidating the Mechanism of Action of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Abstract

The novel chemical entity 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide presents a scaffold with potential for biological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This technical guide outlines a systematic, multi-tiered research framework designed to comprehensively elucidate the pharmacological profile of this compound. We eschew a declarative approach in favor of an investigative roadmap, grounded in established drug discovery principles. The proposed workflow begins with in silico target prediction to generate initial hypotheses, followed by a cascade of in vitro and in vivo assays. This strategy encompasses broad, unbiased screening for safety and target class identification, hypothesis-driven enzymatic and cell-based assays, and preliminary pharmacokinetic and efficacy evaluations. Each experimental stage is designed to build upon the last, providing a self-validating system to progressively refine our understanding of the compound's molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, field-proven blueprint for characterizing novel small molecules.

Introduction and Investigative Rationale

The compound this compound (Figure 1) is a halogenated propanamide derivative. While direct biological data for this specific molecule is scarce, analysis of structurally related compounds suggests several plausible avenues for pharmacological activity. For instance, molecules containing the N-(5-chloro-2-methoxyphenyl) moiety have been associated with activities such as acetylcholinesterase (AChE) inhibition and cyclooxygenase (COX) inhibition. The broader chloro-N-phenylpropanamide scaffold is also present in compounds with diverse biological effects.

Given the absence of established data, a systematic and unbiased investigation is required to determine the mechanism of action (MoA). This guide presents a phased approach, beginning with broad, computationally driven hypothesis generation and moving towards specific, targeted experimental validation. The core philosophy is to allow the data at each stage to dictate the subsequent steps, ensuring an efficient and scientifically rigorous investigation.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₁Cl₂NO₂ Molecular Weight: 248.11 g/mol[1]

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the likely biological targets of a small molecule.[2][3][4] This is achieved by comparing the query molecule's structure to large databases of known ligands with annotated biological targets.

Protocol: Ligand-Based Target Prediction

We will utilize a well-validated web server such as SwissTargetPrediction to generate a ranked list of potential protein targets.[5][6] This approach is predicated on the principle that structurally similar molecules are likely to bind to similar protein targets.

Step-by-Step Methodology:

-

Input Generation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Server Submission: Input the SMILES string into the SwissTargetPrediction web interface.

-

Parameter Selection: Select Homo sapiens as the target organism.

-

Analysis of Results: The output will be a list of probable protein targets, ranked by a probability score. This list will be cross-referenced to identify clusters of related targets (e.g., a high prevalence of kinases, GPCRs, or specific enzymes).

-

Hypothesis Formulation: The top-ranking and most prevalent target classes will form the basis of our initial experimental hypotheses.

Phase II: Broad Phenotypic and Safety Screening

The next logical step is to subject the compound to broad in vitro screening. This phase serves two critical purposes: 1) to identify potential safety liabilities early in the discovery process, and 2) to uncover unanticipated biological activities through unbiased screening across major target families.[1][7][8][9]

Safety Pharmacology Profiling

To de-risk future development, the compound will be screened against a panel of targets known to be associated with adverse drug reactions.[10] This typically includes key cardiovascular ion channels (e.g., hERG), CNS receptors, and other off-targets implicated in toxicity.

Experimental Protocol:

-

Service Provider: Engage a contract research organization (CRO) offering a comprehensive safety pharmacology panel (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™).[1][7]

-

Assay Format: The panel will consist of a combination of radioligand binding assays and functional assays.

-

Compound Concentration: A standard screening concentration (e.g., 10 µM) will be used.

-

Data Analysis: Results are typically reported as a percentage of inhibition or activation. Any significant activity (>50% inhibition) will be flagged for further investigation.

Kinase Panel Profiling

Protein kinases are a major class of drug targets, and kinase inhibition is a common MoA for new chemical entities.[11] A broad screen against a large panel of human kinases provides an efficient way to determine if the compound has activity in this target space.

Experimental Protocol:

-

Service Provider: Utilize a CRO with extensive kinome profiling capabilities (e.g., Pharmaron, PamGene's KinomePro™).[12][13]

-

Assay Format: Typically, these are biochemical assays measuring the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

-

Kinase Panel: Screen against a comprehensive panel of over 300-500 human kinases.

-

Compound Concentration: A single high concentration (e.g., 10 µM) is used for the primary screen.

-

Hit Identification: Kinases showing significant inhibition (e.g., >70%) will be selected for follow-up dose-response analysis to determine IC₅₀ values.

Phase III: Hypothesis-Driven In Vitro Assays

This phase will run in parallel with Phase II and will test the specific hypotheses generated from the analysis of structurally related compounds.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Derivatives of N-(5-chloro-2-methoxyphenyl) have demonstrated AChE inhibitory activity. This assay will determine if the subject compound shares this property.

Experimental Protocol (Ellman's Method): [14][15][16]

-

Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), AChE enzyme solution, acetylthiocholine (ATCh) substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) chromogen.

-

Plate Layout: Design a 96-well plate map including blanks, negative controls (enzyme activity without inhibitor), positive controls (e.g., Donepezil), and the test compound across a range of concentrations (e.g., 8-point, 3-fold serial dilution starting at 100 µM).

-

Enzyme/Inhibitor Incubation: Add AChE enzyme to all wells except the blank. Add the test compound or control dilutions and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add a mixture of ATCh and DTNB to all wells to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm kinetically over 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition for each compound concentration relative to the negative control. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: A structurally related naphthamide derivative is an intermediate for COX-2 inhibitors. This assay will assess the compound's activity against these key inflammatory enzymes.

Experimental Protocol (Fluorometric): [17][18][19]

-

Kit Utilization: Employ a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) for ease of use and validated reagents.

-

Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes in separate assays to determine selectivity.

-

Plate Layout: Prepare a 96-well plate with controls (no enzyme, no inhibitor, known non-selective and selective inhibitors like Indomethacin and Celecoxib) and the test compound in a dose-response format.

-

Reaction Setup: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells. Add the test compound dilutions and incubate.

-

Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe to initiate the reaction. The probe detects the peroxidase activity of COX, which generates a fluorescent product.

-

Data Acquisition: Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically using a plate reader.

-

Data Analysis: Calculate the reaction rate and percent inhibition. Determine IC₅₀ values for both COX-1 and COX-2 to establish a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Antiproliferative Activity Assay

Rationale: Many novel chemical entities exhibit cytotoxic or cytostatic effects on cancer cells. The MTT assay is a standard, robust method to screen for such activity.

Experimental Protocol (MTT Assay): [20][21][22]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Phase IV: Preliminary In Vivo Characterization

Should the compound demonstrate potent and interesting activity in one or more in vitro assays (e.g., sub-micromolar IC₅₀ or GI₅₀), preliminary in vivo studies are warranted.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Before efficacy testing, it is crucial to understand the compound's basic ADME (Absorption, Distribution, Metabolism, Excretion) properties.[23][24][25][26]

Experimental Protocol:

-

In Vitro ADME:

-

Solubility: Determine kinetic and thermodynamic solubility.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

-

Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins using equilibrium dialysis.

-

CYP Inhibition: Screen against major cytochrome P450 isoforms to assess the potential for drug-drug interactions.[1]

-

-

In Vivo Pharmacokinetics (PK):

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at multiple time points post-dose.

-

Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

PK Parameters: Calculate key parameters including clearance, volume of distribution, half-life, and oral bioavailability.

-

In Vivo Efficacy Model (Example: Xenograft)

Rationale: If the compound shows potent antiproliferative activity against a specific cancer cell line in vitro, its efficacy must be tested in an animal model. The subcutaneous xenograft model is a standard initial step.[27][28][29][30]

Experimental Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).[29]

-

Tumor Implantation: Subcutaneously implant the cancer cell line that was most sensitive in vitro (e.g., 5 x 10⁶ HCT116 cells) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (determined from PK data) at one or two dose levels.

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., 21 days or when control tumors reach a specified size), euthanize the animals, excise the tumors, and weigh them.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment groups compared to the vehicle control.

Data Integration and Path Forward

The culmination of this multi-tiered investigation will be a comprehensive data package that provides a foundational understanding of the mechanism of action for this compound. A positive result in any of the hypothesis-driven assays, corroborated by a lack of major safety liabilities and a reasonable pharmacokinetic profile, would provide a strong rationale for more advanced mechanistic studies. These could include target deconvolution, cell-based pathway analysis, and evaluation in more complex, orthotopic, or patient-derived xenograft (PDX) models. Conversely, a lack of significant activity or the presence of clear safety flags would suggest deprioritizing the compound. This systematic approach ensures that resources are directed efficiently toward the most promising avenues of investigation.

Summary of Proposed Experimental Plan

| Phase | Experiment | Objective | Key Output |

| I | In Silico Target Prediction | Generate initial hypotheses on molecular targets. | Ranked list of probable protein targets. |

| II | Safety Pharmacology Profiling | Identify potential off-target liabilities early. | % inhibition at >40 key safety targets. |

| II | Kinome Profiling | Screen for activity against the human kinome. | % inhibition at >300 kinases; IC₅₀ for hits. |

| III | AChE Inhibition Assay | Test hypothesis of acetylcholinesterase inhibition. | IC₅₀ value. |

| III | COX-1/COX-2 Inhibition Assay | Test hypothesis of cyclooxygenase inhibition. | IC₅₀ values and selectivity index. |

| III | Antiproliferative Assay | Screen for potential anticancer activity. | GI₅₀ values against a cancer cell line panel. |

| IV | In Vitro ADME / In Vivo PK | Characterize drug-like properties and exposure. | Bioavailability, half-life, clearance. |

| IV | In Vivo Efficacy Model | Test for therapeutic effect in a living system. | Tumor Growth Inhibition (TGI) %. |

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. mdpi.com [mdpi.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

- 10. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 12. KinomePro - Pamgene [pamgene.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. caymanchem.com [caymanchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. broadpharm.com [broadpharm.com]

- 23. DMPK Services for Drug Discovery | ADME Solutions - Aragen Life Sciences [aragen.com]

- 24. curiaglobal.com [curiaglobal.com]

- 25. The Role of DMPK Studies in Drug Discovery | Blog [aurigeneservices.com]

- 26. DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. benchchem.com [benchchem.com]

- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. ijpbs.com [ijpbs.com]

"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Executive Summary: This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS 346726-62-3).[1] Intended for researchers, chemists, and professionals in drug development, this guide outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural validation of this compound. By integrating predicted data based on established spectroscopic principles with standard experimental protocols, this whitepaper serves as an expert-level resource for characterizing this and structurally related molecules.

Introduction: The Imperative of Structural Verification

This compound is a substituted amide with a molecular formula of C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.11 g/mol .[1] Its structure incorporates several key functional groups: a disubstituted aromatic ring, an amide linkage, a methoxy ether, and an alkyl chloride. In the context of pharmaceutical research and fine chemical synthesis, absolute confirmation of such a structure is paramount for ensuring purity, predicting reactivity, and guaranteeing biological efficacy.

Spectroscopic methods provide a non-destructive and highly detailed view of a molecule's atomic and electronic framework. This guide explains the causality behind the expected spectroscopic signals, offering a predictive blueprint for analysis and a framework for interpreting experimental results.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if the amide N-H proton exchange is too rapid in CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced structural elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish H-H and C-H correlations, respectively.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, amide, methoxy, and alkyl protons. The expected chemical shifts are influenced by the electronic effects (inductive and resonance) of the chloro and methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a (NH ) | ~8.5 - 9.0 | Broad Singlet | 1H | - | Amide proton, chemical shift is concentration and solvent dependent. |

| H-b (Ar -H) | ~8.3 | Doublet | 1H | J ≈ 2.5 | Ortho to the amide nitrogen and meta to the chlorine; deshielded by the amide. |

| H-c (Ar -H) | ~7.0 | Doublet of Doublets | 1H | J ≈ 8.8, 2.5 | Ortho to chlorine and meta to the amide nitrogen. |

| H-d (Ar -H) | ~6.9 | Doublet | 1H | J ≈ 8.8 | Ortho to the methoxy group. |

| H-e (OCH₃ ) | ~3.9 | Singlet | 3H | - | Methoxy protons, typically appear as a sharp singlet. |

| H-f (-CH₂CH₂ Cl) | ~3.8 | Triplet | 2H | J ≈ 6.5 | Methylene group adjacent to the chlorine atom; deshielded by the electronegative Cl. |

| H-g (-COCH₂ -) | ~2.9 | Triplet | 2H | J ≈ 6.5 | Methylene group adjacent to the carbonyl; deshielded by the carbonyl group. |

graph "H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"]; graph [label="Figure 1: ¹H NMR Proton Environments", labelloc=b, fontsize=12, fontcolor="#202124"];// Define nodes with labels positioned relative to a central point mol [label="", pos="0,0!"]; Ha [label="H-a", pos="-1.5,0.5!"]; Hb [label="H-b", pos="-0.5,1.8!"]; Hc [label="H-c", pos="1.5,1.8!"]; Hd [label="H-d", pos="1.8,-0.5!"]; He [label="H-e", pos="1.5,-2.2!"]; Hf [label="H-f", pos="-3.8,-1.5!"]; Hg [label="H-g", pos="-2.5,-1.5!"];

// Invisible edges to position labels around the central point// This is a conceptual representation as DOT does not directly support image overlays.// The labels are positioned to conceptually match the molecule's structure. }

Caption: Conceptual labeling of proton environments for ¹H NMR analysis.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their functional groups.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 | Amide carbonyl carbon. |

| C-Ar (C-O) | ~148 | Aromatic carbon bonded to the methoxy group. |

| C-Ar (C-N) | ~128 | Aromatic carbon bonded to the amide nitrogen. |

| C-Ar (C-Cl) | ~125 | Aromatic carbon bonded to chlorine. |

| C-Ar (CH) | ~123 | Aromatic C-H carbon. |

| C-Ar (CH) | ~122 | Aromatic C-H carbon. |

| C-Ar (CH) | ~112 | Aromatic C-H carbon, shielded by the methoxy group. |

| OC H₃ | ~56 | Methoxy carbon. |

| C H₂-Cl | ~41 | Alkyl carbon bonded to chlorine. |

| -CO-C H₂- | ~39 | Alkyl carbon adjacent to the carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups by measuring their characteristic vibrational frequencies.[2]

Experimental Protocol: IR Data Acquisition

-

Method Selection: For solid samples, Attenuated Total Reflectance (ATR) is a modern, rapid method. Alternatively, the traditional KBr pellet method can be used.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the sample (ATR unit or KBr pellet) in the spectrometer's sample compartment and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation (Predicted)

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amide | A sharp, single peak indicates a secondary amide N-H bond.[2] |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring | Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds. |

| ~2950 | Aliphatic C-H Stretch | -CH₂- | Signals just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds. |

| ~1670 | C=O Stretch (Amide I) | Amide | The strong carbonyl absorption is a hallmark of the amide group.[2] |

| ~1540 | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, confirms the amide linkage. |

| ~1500, 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are typical for aromatic systems. |

| ~1250 | C-O Stretch | Aryl Ether | Strong absorption due to the C-O bond of the methoxy group. |

| ~750 | C-Cl Stretch | Alkyl Halide | The C-Cl stretch typically appears in the fingerprint region. |

digraph "IR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 2: Workflow for IR Spectroscopic Analysis", labelloc=b]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];subgraph "cluster_0" { label = "Preparation"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#E8F0FE"]; Prep [label="Sample Preparation\n(ATR or KBr Pellet)"]; }

subgraph "cluster_1" { label = "Acquisition"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#E6F4EA"]; Acquire [label="Acquire Spectrum\n(4000-400 cm⁻¹)"]; }

subgraph "cluster_2" { label = "Interpretation"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#FEF7E0"]; Identify [label="Identify Key Bands\n(N-H, C=O, C-O)"]; Correlate [label="Correlate with Structure"]; }

Prep -> Acquire [label="Place in\nSpectrometer"]; Acquire -> Identify [label="Process\nData"]; Identify -> Correlate [label="Assign\nVibrations"]; }

Caption: A standardized workflow for reliable IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the connectivity of atoms.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺). Electron Ionization (EI) is a higher-energy method that induces fragmentation and is excellent for structural elucidation.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile for ESI) and introduced into the mass spectrometer.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to measure the mass-to-charge ratio (m/z) with high accuracy.

MS Spectral Interpretation (Predicted)

The mass spectrum will be defined by the molecular ion peak and its characteristic fragments.

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 247.01666 Da. A key feature will be the isotopic pattern caused by the two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected to be approximately 100:65:10 (or a 9:6:1 ratio), which is a definitive signature for a molecule containing two chlorine atoms.

-

Key Fragmentation Pathways: EI-MS would likely induce fragmentation at the weakest bonds.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment Identity | Rationale |

| 247/249/251 | [C₁₀H₁₁Cl₂NO₂]⁺ | Molecular ion peak cluster showing the characteristic Cl₂ isotopic pattern. |

| 212/214 | [M - Cl]⁺ | Loss of a chlorine radical from the alkyl chain. |

| 170/172 | [Cl-Ar-N=C=O]⁺ | Cleavage of the propanamide side chain, forming an isocyanate fragment. |

| 157/159 | [Cl-Ar-NH₂]⁺ | Fragment corresponding to the 5-chloro-2-methoxyaniline moiety. |

| 90 | [C₄H₅ClO]⁺ | Acylium ion from the cleavage of the amide C-N bond: [O=C-CH₂CH₂Cl]⁺. |

digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 3: Predicted MS Fragmentation Pathway", labelloc=b]; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#EA4335"]; edge [color="#34A853", penwidth=1.5];M [label="[M]⁺˙\nm/z 247/249/251", fillcolor="#E8F0FE", color="#4285F4"]; F1 [label="[M - Cl]⁺\nm/z 212/214"]; F2 [label="[5-chloro-2-methoxyphenyl isocyanate]⁺˙\nm/z 170/172"]; F3 [label="[3-chloropropionyl cation]⁺\nm/z 90"];

M -> F1 [label="- •Cl"]; M -> F2 [label="- C₃H₅Cl"]; M -> F3 [label="- C₇H₆ClNO"]; }

Caption: Primary fragmentation pathways expected in EI-MS.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition while providing evidence of structural subunits. The predicted data and protocols in this guide establish a robust framework for the empirical analysis of this molecule, ensuring the highest degree of scientific integrity and trustworthiness in its characterization.

References

Unlocking the Research Potential of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Technical Guide for Drug Discovery Professionals

Abstract: The novel chemical entity, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide, presents a compelling scaffold for exploratory research in drug discovery and development. Its unique combination of a dichlorinated methoxyphenyl ring and a reactive chloropropanamide side chain suggests a spectrum of potential biological activities. This technical guide provides a comprehensive overview of this molecule, from its synthesis and characterization to its prospective applications as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers to investigate its therapeutic potential.

Introduction: The Scientific Rationale

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Small molecules with distinct structural motifs offer the potential for new mechanisms of action and therapeutic interventions. This compound is one such molecule, bringing together several key pharmacophoric features:

-

A Dichloroaniline Moiety: The presence of two chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Chloroaniline derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties[1].

-

A Methoxyphenyl Group: The methoxy group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially enhancing target affinity and selectivity. Methoxyphenyl amides have been investigated for their anti-inflammatory and other pharmacological effects[2].

-

A Propanamide Linker with a Terminal Chloride: The propanamide linkage is a common feature in many biologically active compounds. The terminal chlorine atom on the propyl chain introduces a reactive electrophilic site, suggesting potential for covalent interactions with target proteins or utility as a synthetic intermediate for further derivatization.

This unique combination of functional groups provides a strong rationale for investigating this compound across multiple therapeutic areas. This guide will explore its synthetic accessibility, physicochemical characteristics, and potential as a lead compound for drug discovery programs.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of the key intermediate, 5-chloro-2-methoxyaniline, followed by its acylation.

Synthesis of 5-chloro-2-methoxyaniline

The starting material, 5-chloro-2-methoxyaniline, can be prepared via the reduction of 4-chloro-1-methoxy-2-nitrobenzene.

Protocol:

-

To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron(III) chloride (0.1 equivalents), and activated carbon (0.1 equivalents) in methanol, add hydrazine hydrate (6 equivalents) dropwise.

-

After the addition is complete, continue to reflux the mixture for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the solid catalysts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid[2].

Synthesis of this compound

The final product is synthesized by the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride.

Protocol:

-

Dissolve 5-chloro-2-methoxyaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), and cool the solution in an ice bath.

-

Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution.

-

Slowly add 3-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | - |

| Molecular Weight | 252.11 g/mol | - |

| logP | ~3.5 | ALOGPS 2.1[3] |

| Aqueous Solubility | Low | Predicted from logP |

| pKa (amide proton) | ~16-18 | ChemAxon[3] |

Table 1: Predicted Physicochemical Properties of this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amide proton, and the two methylene groups of the propanamide chain. The chemical shifts and coupling patterns will be characteristic of the substituted phenyl ring and the aliphatic chain[4][5].

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, O, N)[6][7].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak ([M], [M+2], [M+4]) will be observed, which is a key diagnostic feature for chlorinated compounds[8][9][10][11].

Potential Research Applications

The structural features of this compound suggest several avenues for investigation into its biological activity. The following sections outline potential research applications and provide detailed protocols for initial screening.

Antimicrobial Activity

Scientific Rationale: The chloroaniline moiety is a well-established pharmacophore in antimicrobial agents[1]. The presence of two chlorine atoms may enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of membrane integrity[10][12][13].

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Scientific Rationale: Certain N-aryl amides and methoxyphenyl derivatives have been shown to exhibit anti-inflammatory properties, in some cases through the inhibition of cyclooxygenase (COX) enzymes[2][14]. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a fluorometric probe, arachidonic acid (substrate), and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the enzyme, probe, and either the test compound or a vehicle control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Enzyme Inhibition: Urease Inhibition

Scientific Rationale: Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of urease can be a therapeutic strategy to combat these infections. The amide functionality and the overall structure of this compound bear some resemblance to urea and other known urease inhibitors, suggesting it may interact with the enzyme's active site[15][16][17][18].

Protocol: In Vitro Urease Inhibition Assay (Colorimetric)

-

Reagent Preparation: Prepare solutions of urease enzyme, urea (substrate), a pH indicator (e.g., phenol red), and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, pre-incubate the urease enzyme with the test compound or a vehicle control.

-

Initiation of Reaction: Add the urea solution containing the pH indicator to all wells.

-

Colorimetric Measurement: The hydrolysis of urea by urease produces ammonia, which increases the pH and causes a color change of the indicator. Measure the absorbance at a specific wavelength over time using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a compelling structural profile for investigation in drug discovery. The presence of dichloroaniline, methoxyphenyl, and chloropropanamide moieties suggests the potential for diverse biological activities. This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on a broader screening of this compound against a panel of bacterial and fungal strains, as well as a wider range of enzymes and cellular targets. Should promising activity be identified in any of the proposed assays, further studies should be conducted to elucidate the mechanism of action, including molecular docking studies and structure-activity relationship (SAR) analysis of related analogs. The reactive terminal chloride also offers an opportunity for the synthesis of a library of derivatives to optimize potency and selectivity. The exploration of this compound and its analogs holds promise for the discovery of novel therapeutic agents.

References

- 1. On-line Software [vcclab.org]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 6. youtube.com [youtube.com]

- 7. docbrown.info [docbrown.info]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Novel Chloroacetamide Derivative for Cysteine Alkylation in Proteomics

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The irreversible alkylation of cysteine residues is a cornerstone of modern mass spectrometry-based proteomics, ensuring the stability of reduced disulfide bonds for accurate protein identification and quantification. While iodoacetamide (IAA) remains the gold standard, its propensity for off-target modifications is a known drawback. Chloroacetamide (CAA) offers greater specificity for cysteine but can induce significant side reactions, notably methionine oxidation. This guide introduces 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CNCMP), a structurally distinct chloroacetamide derivative, as a novel candidate for cysteine alkylation. We will explore the foundational principles of alkylation, compare existing reagents, and provide a comprehensive framework for the evaluation of CNCMP. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to refine their proteomics workflows with next-generation reagents.

Part 1: The Critical Role of Cysteine Alkylation in Mass Spectrometry-Based Proteomics

The Challenge of Disulfide Bonds in Protein Analysis

In their native state, proteins are folded into complex three-dimensional structures stabilized by a variety of interactions, including covalent disulfide bonds between cysteine residues. For effective proteomic analysis, particularly in "bottom-up" approaches, these structures must be unfolded (denatured) and cleaved into smaller peptides by proteases like trypsin. Disulfide bonds present a significant challenge, as they can limit protease access to cleavage sites and, if not properly addressed, can re-form non-natively during sample preparation, leading to experimental variability and hindering protein identification.[1][2][3]

The Alkylation Imperative: A Two-Step Solution

To overcome this, a standard two-step process of reduction and alkylation is employed.[4][5]

-

Reduction: Disulfide bonds are first cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which converts the disulfide linkage back to two free sulfhydryl (thiol) groups (-SH).

-

Alkylation: To prevent the newly formed and highly reactive thiol groups from re-oxidizing into disulfide bonds, an alkylating agent is introduced. This agent covalently attaches an alkyl group to the sulfur atom, forming a stable, irreversible thioether bond.[6] This "capping" step is essential for maintaining the reduced state of the proteome and standardizing the mass of cysteine-containing peptides for unambiguous identification by mass spectrometry.[3][6]

Mechanism of Action: Nucleophilic Substitution

The alkylation of cysteine is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group (e.g., a halide). This forms a stable covalent bond and effectively neutralizes the reactivity of the cysteine residue.

Caption: General SN2 mechanism of cysteine alkylation.

Part 2: The Landscape of Cysteine-Reactive Probes

The choice of alkylating agent is critical, as it can significantly impact data quality. An ideal agent should be highly specific for cysteine, react efficiently under typical proteomics conditions, and introduce minimal undesirable side reactions.

The Gold Standard: Iodoacetamide (IAA)

Iodoacetamide (IAA) is the most widely used alkylating agent in proteomics.[1][7] Its high reactivity ensures efficient and rapid capping of cysteine residues. However, this reactivity is a double-edged sword.

-

Limitations: IAA is known to cause "overalkylation," reacting with other nucleophilic amino acid side chains, including lysine, histidine, methionine, and the N-terminus of peptides.[1] These off-target modifications can complicate data analysis, leading to misidentification of peptides and proteins.[1]

The Challenger: Chloroacetamide (CAA)

As a less reactive haloacetamide, 2-chloroacetamide (CAA) was introduced as an alternative to mitigate the off-target issues of IAA.[1][7][8]

-

Advantage: CAA demonstrates a higher degree of specificity for cysteine residues, significantly reducing the prevalence of off-target alkylation.[1][8]

-

Disadvantage: The major drawback of CAA is its propensity to induce significant oxidation of methionine residues, with some studies reporting oxidation in up to 40% of methionine-containing peptides, compared to just 2-5% with IAA.[7][8][9] Methionine oxidation is a common post-translational modification, and artificially inducing it during sample prep can confound biological interpretations.

Comparative Analysis of Common Alkylating Agents

The selection of an alkylating agent involves a trade-off between reactivity, specificity, and the introduction of artifacts.

| Reagent | Primary Target | Relative Reactivity (Cysteine) | Key Side Reactions |

| Iodoacetamide (IAA) | Cysteine | High | Alkylation of N-terminus, His, Lys, Met, Asp, Glu, Ser, Thr, Tyr[1][7] |

| Chloroacetamide (CAA) | Cysteine | Moderate | High levels of Methionine oxidation [7][8], modification of His, Lys at high pH[10] |

| N-Ethylmaleimide (NEM) | Cysteine | High | Reaction with other thiols, potential for hydrolysis |

| Acrylamide | Cysteine | Moderate | Can polymerize, potential for Michael addition with other nucleophiles |

Part 3: Introducing this compound (CNCMP) - A Candidate Alkylating Agent

The limitations of existing reagents warrant the exploration of novel structures. CNCMP is a chloroacetamide derivative that offers a unique structural profile for investigation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 346726-62-3[11]

-

Molecular Formula: C₁₀H₁₁Cl₂NO₂[11]

-

Molecular Weight: 248.11 g/mol [11]

The Reactive Moiety: The α-Chloroacetamide Core

CNCMP contains the core α-chloroacetamide functional group, which is the reactive center responsible for alkylation. Similar to CAA, the carbon atom adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack by the cysteine thiol group.

The N-phenyl Substituent: Postulating its Influence

The key differentiating feature of CNCMP is its bulky, substituted N-phenyl group (a 5-chloro-2-methoxyphenyl moiety). This group is absent in standard IAA and CAA and can be hypothesized to influence the reagent's behavior in several ways:

-

Steric Hindrance: The large size of the substituent may sterically hinder the reagent's access to cysteine residues buried within partially folded protein structures. This could potentially increase specificity for more surface-accessible thiols.

-

Electronic Effects: The electron-withdrawing chlorine and electron-donating methoxy groups on the phenyl ring can modulate the electronic environment of the amide bond, which in turn could fine-tune the electrophilicity of the reactive carbon. This may alter the reaction kinetics compared to CAA.

-

Solubility and Interactions: The aromatic ring may introduce non-covalent interactions (e.g., π-stacking) with proteins, potentially influencing its binding orientation and reactivity profile.

Part 4: Proposed Experimental Protocol for Evaluating CNCMP in a Proteomics Workflow

A rigorous, controlled experiment is required to validate CNCMP as a viable proteomics tool. The following protocol is designed to directly compare its performance against the established standards, IAA and CAA.

Objective

To systematically evaluate the performance of this compound (CNCMP) as a cysteine alkylating agent in a standard bottom-up proteomics workflow, assessing its efficiency, specificity, and propensity for inducing common side reactions relative to iodoacetamide (IAA) and chloroacetamide (CAA).

Materials and Reagents

| Reagent | Supplier | Catalog # |

| HeLa Cell Lysate | (User's Source) | - |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| Iodoacetamide (IAA) | Sigma-Aldrich | A3221 |

| 2-Chloroacetamide (CAA) | Sigma-Aldrich | C0267 |

| CNCMP | Santa Cruz Biotech | sc-254924 |

| Ammonium Bicarbonate | Sigma-Aldrich | A6141 |

| Trypsin, MS Grade | Promega | V5111 |

| Formic Acid, LC-MS Grade | Thermo Fisher | 85178 |

| Acetonitrile, LC-MS Grade | Thermo Fisher | 85176 |

Step-by-Step Protocol: In-Solution Digestion

This protocol assumes a starting quantity of 100 µg of protein from a complex lysate. Three parallel reactions (IAA, CAA, CNCMP) should be performed for robust comparison.

-

Protein Solubilization and Denaturation:

-

Resuspend 100 µg of protein lysate in 100 µL of 50 mM ammonium bicarbonate buffer.

-

Expert Insight: Ammonium bicarbonate is a volatile buffer, ideal for MS applications as it is removed during sample drying, preventing ion suppression.

-

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 45 minutes.

-

Expert Insight: This temperature helps to further denature proteins, ensuring the reducing agent can access all disulfide bonds.

-

-

Alkylation (Perform in parallel for each reagent):

-

Cool the samples to room temperature.

-

Prepare fresh stock solutions of IAA, CAA, and CNCMP (e.g., 500 mM in 50 mM ammonium bicarbonate).

-

Add the respective alkylating agent to each sample to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Trustworthiness: Performing the reaction in the dark is critical as haloacetamide reagents are light-sensitive and can degrade, leading to incomplete alkylation.[2][12]

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 10 mM to quench any excess alkylating agent.

-

Incubate at room temperature for 15 minutes.

-

Expert Insight: Quenching is a vital self-validating step.[13] It prevents the alkylating agent from modifying the trypsin added in the next step, which would reduce digestion efficiency and lead to a high number of missed cleavages.

-

-

Proteolytic Digestion:

-

Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein).

-

Incubate overnight (16-18 hours) at 37°C.

-

-

Sample Cleanup:

-

Acidify the samples by adding formic acid to a final concentration of 1% to stop the digestion.

-

Perform desalting using a C18 StageTip or ZipTip according to the manufacturer's protocol.

-

Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

-

Workflow Visualization

Caption: Experimental workflow for comparative evaluation of alkylating agents.

Part 5: Data Analysis Strategy using LC-MS/MS

The raw data from the mass spectrometer must be searched against a protein database (e.g., UniProt Human) using a search algorithm like MaxQuant, Proteome Discoverer, or Spectronaut. The search parameters are critical for a fair comparison.

Database Searching Parameters

-

Enzyme: Trypsin/P

-

Max. Missed Cleavages: 2

-

Fixed Modifications:

-

For IAA/CAA runs: Carbamidomethyl (+57.021 Da) on Cysteine.

-

For CNCMP run: C₁₀H₁₀Cl₂NO (+218.014 Da) on Cysteine.

-

-

Variable Modifications:

-

Oxidation (+15.995 Da) on Methionine.

-

Acetyl (Protein N-term).

-

Off-target alkylation: The respective alkylation modification should also be set as a variable modification on K, H, D, E, S, T, Y, and peptide N-termini to quantify specificity.

-

Key Metrics for Performance Evaluation

The following metrics should be compiled to provide a quantitative comparison of the three reagents.

| Metric | Description | Ideal Outcome |

| Total Protein/Peptide IDs | The total number of unique proteins and peptides confidently identified. | High |

| Cysteine Alkylation Efficiency | Percentage of identified cysteine residues that are modified. | >99% |

| Missed Cleavage Rate | Percentage of potential tryptic cleavage sites that were not cleaved. | Low (<10%) |

| Methionine Oxidation Rate | Percentage of identified Met-containing peptides that are oxidized. | Low |

| Off-Target Alkylation Rate | Percentage of non-cysteine residues showing alkylation. | Low |

Part 6: Anticipated Outcomes and Field-Proven Insights

Based on the chemical structure of CNCMP and established knowledge of related compounds, we can formulate several hypotheses.

-

Hypothesis 1 (Specificity): The steric bulk of the dichloromethoxyphenyl group on CNCMP may lead to a lower off-target alkylation rate compared to IAA and potentially even CAA, as it may be less able to access sterically hindered nucleophiles on other amino acids.

-

Hypothesis 2 (Side Reactions): As a chloroacetamide derivative, CNCMP carries a risk of inducing methionine oxidation.[7][8] The critical test will be whether this rate is lower than, equal to, or higher than that caused by CAA. The electronic properties of the substituent could influence the redox potential and impact this side reaction.

-

Hypothesis 3 (Efficiency): The reaction kinetics of CNCMP may differ from CAA. The proposed 30-minute incubation is a standard starting point, but optimization may be required to achieve >99% alkylation efficiency. Incomplete alkylation is a major source of error and must be avoided.

This comparative experimental design constitutes a self-validating system . By including the "gold standard" (IAA) and the closest structural analog (CAA) as controls, we create a robust baseline. Any claims about the performance of CNCMP—be they superior, inferior, or equivalent—are immediately contextualized against the most widely used reagents in the field.

Part 7: Safety and Handling

All haloacetamide-based alkylating agents are hazardous chemicals and must be handled with appropriate care.

-

Hazards: These compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[14][15][16] Always consult the latest Safety Data Sheet (SDS) before use.[14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat. Handle solid powders and concentrated solutions in a chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Part 8: Conclusion and Future Directions

The exploration of novel reagents like this compound is essential for advancing the capabilities of proteomic analysis. While structurally similar to chloroacetamide, its unique N-phenyl substituent presents a compelling rationale for its investigation as a potentially more specific and less artifact-prone alkylating agent. The experimental framework detailed in this guide provides a clear and robust pathway for its validation.

Should CNCMP demonstrate favorable characteristics—namely high cysteine specificity coupled with a low incidence of methionine oxidation—it could represent a valuable new tool for the proteomics community. Future work could involve detailed kinetic studies to determine its reaction rate constants and its application in more advanced chemoproteomic techniques, such as identifying functionally reactive cysteines in complex biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" structural analogs and derivatives

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Introduction

This compound is a chemical entity characterized by a substituted aniline core linked to a reactive 3-chloropropanamide moiety via an amide bond. The presence of two distinct electrophilic centers – the carbonyl carbon of the amide and the carbon atom bearing the chloro group – suggests potential for covalent interactions with biological nucleophiles. This, combined with the substituted aromatic ring, makes it an interesting scaffold for chemical biology and drug discovery. The broader class of N-acyl anilides is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the synthesis of this compound, its structural analogs, and derivatives. It delves into the established biological activities of closely related compounds to infer potential therapeutic applications and discusses plausible mechanisms of action. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering both a retrospective analysis of existing knowledge and a prospective look at the potential of this chemical scaffold.

Section 1: Synthesis of the Core Scaffold and its Analogs

The synthetic strategy towards this compound and its analogs is centered around the formation of a stable amide bond between the key aniline intermediate and a suitable acylating agent.

Synthesis of the Key Intermediate: 5-chloro-2-methoxyaniline

The starting material, 5-chloro-2-methoxyaniline, is a commercially available compound. Should a custom synthesis be required, a common route involves the reduction of the corresponding nitro compound, 4-chloro-1-methoxy-2-nitrobenzene.

Protocol for the Reduction of 4-chloro-1-methoxy-2-nitrobenzene:

-

To a solution of 4-chloro-1-methoxy-2-nitrobenzene in a suitable solvent such as ethanol or acetic acid, add a reducing agent. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

-

If using tin(II) chloride, the reaction mixture is typically heated under reflux for several hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled and made basic with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

The product, 5-chloro-2-methoxyaniline, is then extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

General Strategy for N-Acylation

The formation of the amide bond is a robust and well-documented transformation in organic synthesis. The most common method for the N-acylation of anilines involves the use of acyl chlorides in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, carboxylic acids can be coupled directly with anilines using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[1][2]

Caption: General synthetic strategies for N-acylation.

Synthesis of this compound (The Core Molecule)

Protocol:

-

In a round-bottom flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

To this solution, add a solution of 3-chloropropanoyl chloride (1.1 eq.) in the same solvent dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Design and Synthesis of Structural Analogs

The structural diversity of this class of compounds can be expanded by modifying either the acyl moiety or the aniline ring.

Modifications to the 3-chloropropanamide portion can be readily achieved by using different acylating agents in the N-acylation step.

-